molecular formula C19H22F3N3O2S B11585232 N-butyl-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide

N-butyl-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide

Cat. No.: B11585232
M. Wt: 413.5 g/mol
InChI Key: CHGZLEOQXNSULN-UHFFFAOYSA-N
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Description

N-butyl-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide is a complex organic compound that features a pyrimidine ring substituted with a methoxyphenyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through a condensation reaction between appropriate aldehydes and amidines.

    Substitution Reactions: Introduction of the methoxyphenyl and trifluoromethyl groups onto the pyrimidine ring.

    Thioether Formation: The sulfanyl group is introduced via a nucleophilic substitution reaction.

    Amidation: The final step involves the formation of the propanamide moiety through an amidation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group in the amide can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.

    Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structural features.

    Biological Studies: Its interactions with biological molecules can be studied to understand its mechanism of action.

    Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-butyl-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide involves its interaction with specific molecular targets. The pyrimidine ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The methoxyphenyl and trifluoromethyl groups can enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-butyl-3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}propanamide: can be compared with other pyrimidine derivatives that have similar substituents.

    Methoxyphenyl-pyrimidine derivatives: These compounds share the methoxyphenyl group but may differ in other substituents.

    Trifluoromethyl-pyrimidine derivatives: These compounds share the trifluoromethyl group but may have different functional groups attached.

Uniqueness

The unique combination of the methoxyphenyl and trifluoromethyl groups on the pyrimidine ring, along with the sulfanyl and propanamide moieties, gives This compound distinct chemical and biological properties that can be leveraged in various applications.

Properties

Molecular Formula

C19H22F3N3O2S

Molecular Weight

413.5 g/mol

IUPAC Name

N-butyl-3-[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylpropanamide

InChI

InChI=1S/C19H22F3N3O2S/c1-3-4-10-23-17(26)9-11-28-18-24-15(12-16(25-18)19(20,21)22)13-5-7-14(27-2)8-6-13/h5-8,12H,3-4,9-11H2,1-2H3,(H,23,26)

InChI Key

CHGZLEOQXNSULN-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CCSC1=NC(=CC(=N1)C(F)(F)F)C2=CC=C(C=C2)OC

Origin of Product

United States

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